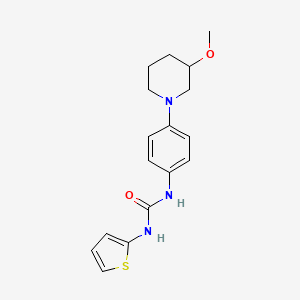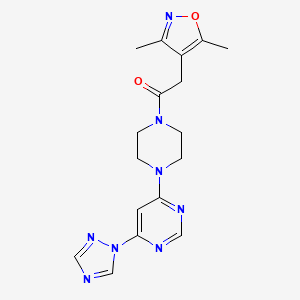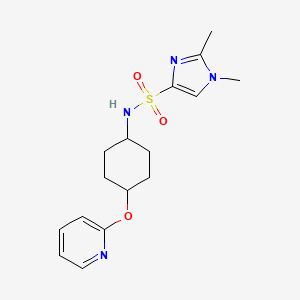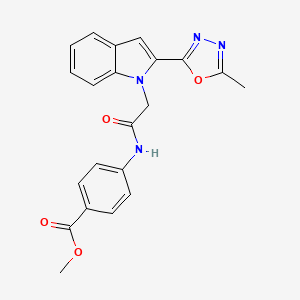
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibitors Development Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has demonstrated the potential of these compounds, with similar structural characteristics to the specified urea derivative, as novel acetylcholinesterase inhibitors. These compounds were synthesized to optimize spacer length and test conformational flexibility, indicating that such structural features are compatible with high inhibitory activities against acetylcholinesterase, an enzyme targeted in the treatment of diseases like Alzheimer's. The findings suggest that aromatic residues are not a prerequisite for activity, broadening the scope for developing effective inhibitors based on similar urea compounds (Vidaluc et al., 1995).
Epoxide Hydrolase Inhibition for Therapeutic Applications Another significant application involves 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor. TPPU has been widely used in research to modulate inflammation and protect against conditions such as hypertension, neuropathic pain, and neurodegeneration. Understanding the metabolism of TPPU enhances the confidence in translating preclinical pharmacokinetics to humans, facilitating the clinical development of sEH inhibitors for therapeutic use (Wan et al., 2019).
Anion Recognition and Photophysical Studies Research into substituted phenyl urea and thiourea silatranes has revealed their utility in anion recognition through photophysical studies. These studies highlight how functionalized phenyl unsymmetrical urea and thiourea possessing silatranes can be synthesized and used to investigate electronic properties via solution state studies. This application is crucial for developing materials for sensing and recognition purposes, demonstrating the versatile applications of urea derivatives in chemical sensing (Singh et al., 2016).
Properties
IUPAC Name |
1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-4-2-10-20(12-15)14-8-6-13(7-9-14)18-17(21)19-16-5-3-11-23-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVJTAKOEIBBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B2576983.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)
![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)

![2-(4-fluorophenoxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2576989.png)

![N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B2576995.png)



![Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2577002.png)
